molecular formula C7H15BO2 B8743312 (5-Methylhex-1-en-1-yl)boronic acid

(5-Methylhex-1-en-1-yl)boronic acid

Katalognummer: B8743312
Molekulargewicht: 142.01 g/mol
InChI-Schlüssel: BLQVLJDDGUYUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methylhex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C7H15BO2. This compound is characterized by the presence of a boronic acid functional group attached to a 5-methylhex-1-enyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylhex-1-en-1-yl)boronic acid typically involves the hydroboration of 5-methylhex-1-yne followed by oxidation. The hydroboration step is carried out using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) under an inert atmosphere. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired boronic acid .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Methylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

    Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing agents: like hydrogen peroxide (H2O2).

Major Products:

Wirkmechanismus

The mechanism of action of (5-Methylhex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group can coordinate with hydroxyl groups, forming stable complexes that can modulate the activity of target molecules .

Vergleich Mit ähnlichen Verbindungen

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (5-Methylhex-1-en-1-yl)boronic acid is unique due to its specific alkyl chain structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is commonly used in Suzuki-Miyaura coupling, this compound offers different steric and electronic properties that can be advantageous in certain synthetic applications .

Eigenschaften

Molekularformel

C7H15BO2

Molekulargewicht

142.01 g/mol

IUPAC-Name

5-methylhex-1-enylboronic acid

InChI

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3

InChI-Schlüssel

BLQVLJDDGUYUPN-UHFFFAOYSA-N

Kanonische SMILES

B(C=CCCC(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.